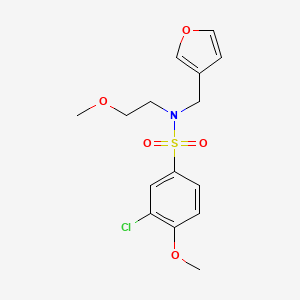

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, furan, methoxy, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzenesulfonyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine. The general synthetic route can be summarized as follows:

Formation of the sulfonamide bond: React 3-chlorobenzenesulfonyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine to form the intermediate 3-chloro-N-(furan-3-ylmethyl)benzenesulfonamide.

Introduction of the methoxyethyl group: React the intermediate with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Dechlorinated benzenesulfonamide.

Substitution: Azido or thiol-substituted benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. In vitro assays demonstrated that 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Material Science

Polymer Additive

In material science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that adding this compound can improve the tensile strength and elongation at break of polyvinyl chloride (PVC) composites .

Nanocomposite Development

The compound has also been utilized in the development of nanocomposites for electronic applications. Its unique chemical structure allows for effective dispersion within nanomaterials, leading to improved electrical conductivity and thermal properties. This makes it suitable for applications in sensors and flexible electronic devices .

Environmental Studies

Pesticide Formulation

In agricultural science, this compound has been explored as a component in pesticide formulations. Its efficacy against certain pests has been documented, suggesting it could serve as a safer alternative to conventional pesticides due to its targeted action and lower toxicity to non-target organisms .

Water Treatment Applications

The compound's sulfonamide group also lends itself to applications in water treatment processes. Preliminary studies indicate that it can effectively remove heavy metals from contaminated water sources through complexation mechanisms. This application is particularly relevant in addressing environmental pollution issues related to industrial waste .

Wirkmechanismus

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the furan and methoxy groups can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

- 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Uniqueness

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and methoxyethyl groups can enhance its solubility and reactivity compared to similar compounds.

Biologische Aktivität

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, with the CAS number 1421512-73-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

The molecular formula of the compound is C15H18ClNO5S, and it has a molecular weight of approximately 359.8 g/mol. The structure includes a furan ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClNO5S |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 1421512-73-3 |

Antibacterial Activity

Research indicates that furan derivatives exhibit significant antibacterial properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound may share similar mechanisms due to its structural components.

- Mechanism of Action : It is hypothesized that the sulfonamide group contributes to the antibacterial activity by interfering with bacterial folate synthesis, similar to other sulfonamide antibiotics.

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not widely reported, related furan derivatives have shown MIC values as low as 64 µg/mL against E. coli .

Anticancer Activity

Furan-containing compounds have also been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

- Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Furan derivatives have been linked to reduced inflammatory responses in various models.

- Research Finding : In vitro studies have shown that certain furan compounds can downregulate pro-inflammatory cytokines, suggesting a mechanism by which they may alleviate inflammation.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research evaluated several furan derivatives for antimicrobial activity. The results indicated that compounds with structural similarities to our target compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria .

Study 2: Anticancer Properties

Another research article highlighted the anticancer potential of furan derivatives, noting their ability to induce cell cycle arrest and apoptosis in cancer cell lines . This suggests that our compound could be further investigated for similar effects.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the furan ring significantly affect biological activity. For example, substituents on the benzene ring can enhance or diminish antibacterial potency . This insight is crucial for future drug design involving our compound.

Eigenschaften

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO5S/c1-20-8-6-17(10-12-5-7-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,7,9,11H,6,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMSFKHBIXNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.